molecular formula C9H5BrClNO B1374854 Benzonitrile, 4-(2-bromoacetyl)-2-chloro- CAS No. 182626-08-0

Benzonitrile, 4-(2-bromoacetyl)-2-chloro-

Cat. No.: B1374854
CAS No.: 182626-08-0
M. Wt: 258.5 g/mol
InChI Key: INAXGNBWSCYPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4-(2-bromoacetyl)-2-chloro- is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Benzonitrile, 4-(2-bromoacetyl)-2-chloro- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of its notable applications is in the synthesis of STA-5312, a potent microtubule inhibitor . This compound interacts with tubulin, a protein that is a key component of microtubules, thereby inhibiting microtubule polymerization. This interaction disrupts the microtubule dynamics, which is crucial for cell division and intracellular transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of cell division and potential cytotoxic effects, depending on the concentration and duration of exposure.

Properties

IUPAC Name

4-(2-bromoacetyl)-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXGNBWSCYPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.